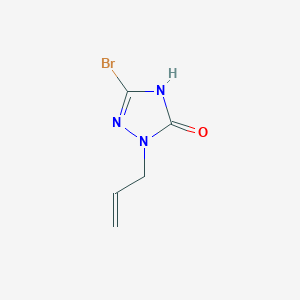![molecular formula C10H16N2 B1415822 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile CAS No. 2187435-31-8](/img/structure/B1415822.png)
4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile
Vue d'ensemble
Description
4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile (MBCN) is an organic compound that is widely used in scientific research due to its unique properties. MBCN is a bicyclic amide with a nitrogen-containing ring system, making it a versatile building block for organic synthesis. Its properties make it an ideal compound for a variety of scientific applications, including organic synthesis, drug discovery, and biochemistry. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Decarboxylative Cyclization : Utilized in the synthesis of substituted 4-quinolones via DABCO-mediated decarboxylative cyclization under microwave conditions. This approach is efficient for producing 4-quinolones with good to excellent yields and wide substrate compatibility (Rao & Hussain, 2021).
Charge Transfer Studies : Involvement in studies of charge transfer rates. A surprising finding showed that increasing the number of pi-bridges on bicyclo[2.2.2]octane does not benefit charge transfer rates, suggesting dominant transport through the sigma-system (Goldsmith et al., 2008).
NMR Spectroscopy : 13C NMR spectroscopy studies of bicyclo[2.2.2]octane derivatives, extending understanding of stereochemistry effects on shieldings of neighboring carbons. These studies contribute to stereochemical elucidations in organic chemistry (Stothers & Tan, 1976).
Polar Substituent Effects : Analysis of Carbon-13 substituent chemical shifts in 4-substituted 1-methylbicyclo[2.2.2]octanes. This study provides insights into the transmission of polar substituent effects through the bicyclo[2.2.2]octane ring system, important for understanding molecular interactions (Adcock et al., 1986).
Applications in Material Science
Liquid Crystal Display Materials : Synthesis of mesogens embodying the bicyclo[2.2.2]octane ring for use in electro-optical display devices. These mesogens exhibit low birefringence and positive dielectric anisotropy, making them suitable for LCD technologies (Gray & Kelly, 1981).
Molecular Machines and Functional Materials : Investigation into halogen-bonding interactions for constructing functional materials and molecular machines. Studies on 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane revealed gigahertz rotation rates in crystalline molecular rotors, demonstrating the potential of this compound in engineering advanced molecular devices (Lemouchi et al., 2011).
Propriétés
IUPAC Name |
4-(methylamino)bicyclo[2.2.2]octane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12-10-5-2-9(8-11,3-6-10)4-7-10/h12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGTZBIOFNHGJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC12CCC(CC1)(CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1415739.png)




![N'-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N''-nitroguanidine](/img/structure/B1415746.png)
![Ethyl {[2-[amino(hydroxyimino)methyl]-5-(trifluoromethyl)pyridin-3-yl]oxy}acetate](/img/structure/B1415747.png)
![2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine](/img/structure/B1415748.png)

![4-[2-(4-Methoxypyrazol-1-yl)-ethyl]-phenylamine](/img/structure/B1415751.png)
![1-(pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1415754.png)
![2-[(E,3E)-3-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1415756.png)

